3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-11-20(15-26(21)22)31(28,29)27(14-16-5-4-6-17(23)13-16)18-7-9-19(30-2)10-8-18/h4-13,15H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUVWCUIXKMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a triazole ring, a pyridine moiety, and sulfonamide functional groups. Its molecular formula is .
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. In particular, 3-ethyl-N-[(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated significant in vitro activity against Plasmodium falciparum, with an inhibitory concentration (IC50) of 2.24 µM. This suggests a promising avenue for the development of new antimalarial agents based on this scaffold .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. The [1,2,4]triazole framework has been associated with a range of pharmacological activities including antibacterial effects. For instance, derivatives of this triazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the triazole and pyridine rings can significantly influence the compound's potency and selectivity against target pathogens. For example:
- Substituent Effects : The incorporation of fluorine and methoxy groups has been shown to enhance both solubility and biological activity.
- Pyridine Variants : Modifications in the pyridine ring can lead to variations in antimicrobial efficacy and selectivity.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Antimalarial Efficacy : A virtual library screening identified several triazolo-pyridine derivatives with promising antimalarial activity. The study synthesized 25 selected hits for further evaluation .
- Antimicrobial Evaluation : A series of triazole derivatives were tested against a panel of bacterial strains, revealing significant antibacterial activity that supports further development as potential therapeutic agents .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The incorporation of this scaffold into the structure of triazolo-pyridine derivatives has been shown to enhance activity against a range of bacterial strains. For instance:
- Antibacterial Studies : In one study, derivatives of triazole exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like fluorine can further increase antibacterial potency .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its ability to modulate protein kinase activity, which plays a crucial role in cell proliferation and survival. Triazole derivatives have been explored for their effects on various cancer cell lines, demonstrating promising cytotoxic effects .
Study 1: Antimicrobial Efficacy
A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities. The study revealed that specific substitutions on the triazole ring significantly influenced their efficacy against both gram-positive and gram-negative bacteria. The compound showed enhanced activity compared to traditional antibiotics, indicating its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazolo-pyridine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell death. Specifically, the study highlighted that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics .
Structural Insights and Interaction Studies
Recent crystallographic studies have provided insights into the molecular interactions of triazolo-pyridine compounds. The crystal structure reveals stabilizing interactions such as C–H···N and C–H···π interactions that may contribute to the biological activity observed in vitro . Understanding these interactions is crucial for optimizing the design of new derivatives with enhanced pharmacological profiles.
Summary Table of Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
